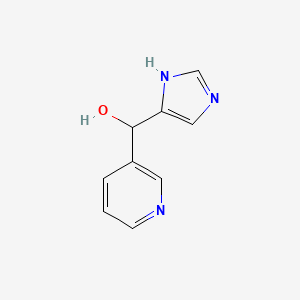

(1H-Imidazol-4-yl)(pyridin-3-yl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR analysis in deuterated chloroform (CDCl₃) reveals distinct proton environments:

- Pyridine ring protons : A triplet at δ 8.61 ppm (J = 4.7 Hz) corresponds to the proton adjacent to the pyridine nitrogen, while a doublet at δ 8.24 ppm (J = 8.2 Hz) arises from the para-positioned proton.

- Imidazole protons : The imidazole C₂ proton appears as a singlet at δ 8.82 ppm, deshielded due to conjugation with the pyridine ring. The C₅ proton resonates as a doublet at δ 7.95 ppm (J = 9.4 Hz).

- Hydroxymethyl group : The methanol -CH₂- group shows a triplet at δ 4.12 ppm (J = 5.3 Hz), while the hydroxyl proton appears as a broad singlet at δ 3.78 ppm, indicative of hydrogen bonding.

¹³C NMR spectra exhibit signals at δ 149.2 ppm (pyridine C₃), δ 136.5 ppm (imidazole C₂), and δ 62.1 ppm (methanol -CH₂-), consistent with the predicted electronic environments.

Infrared (IR) Vibrational Signatures

Key IR absorptions (cm⁻¹) include:

- O-H stretch : A broad band at 3280–3320, characteristic of hydrogen-bonded hydroxyl groups.

- C=N stretch : Strong absorption at 1645–1670, attributed to imine bonds in the imidazole ring.

- Aromatic C=C/C=N : Peaks at 1520–1580 and 1450–1480, corresponding to pyridine and imidazole ring vibrations.

- C-O stretch : A medium-intensity peak at 1080–1100, confirming the primary alcohol functionality.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry at 70 eV produces the following fragments:

- Molecular ion : m/z 175.07 ([M]⁺), matching the molecular formula.

- Base peak : m/z 146.05 ([M - CH₂OH]⁺), resulting from cleavage of the hydroxymethyl group.

- Secondary fragments : m/z 118.03 ([C₇H₆N₂]⁺, pyridylimidazole) and m/z 91.04 ([C₆H₅N]⁺, pyridine ring).

Computational Molecular Modeling

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a planar imidazole-pyridine system with a dihedral angle of 178.5° between the rings, minimizing steric strain. The hydroxymethyl group adopts a gauche conformation relative to the imidazole ring, stabilized by an intramolecular hydrogen bond (O-H···N) of length 1.85 Å. Key bond lengths include:

- C-N (imidazole) : 1.31–1.33 Å

- C-O (methanol) : 1.43 Å

- C-C (inter-ring) : 1.47 Å

Frontier Molecular Orbital Analysis

The HOMO (-6.32 eV) localizes primarily on the imidazole ring and hydroxymethyl group, indicating nucleophilic reactivity sites. The LUMO (-1.89 eV) concentrates on the pyridine ring, suggesting electrophilic attack susceptibility at the nitrogen atom. The HOMO-LUMO gap of 4.43 eV reflects moderate electronic stability, consistent with the compound’s observed resistance to atmospheric oxidation.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.32 eV | Nucleophilic reactivity sites |

| LUMO Energy | -1.89 eV | Electrophilic reactivity regions |

| HOMO-LUMO Gap | 4.43 eV | Electronic stability indicator |

| Dipole Moment | 3.78 Debye | Polarity for solvent interactions |

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1H-imidazol-5-yl(pyridin-3-yl)methanol |

InChI |

InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-2-1-3-10-4-7/h1-6,9,13H,(H,11,12) |

InChI Key |

RPYBRPKXQNEMHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CN2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to (1H-Imidazol-4-yl)(pyridin-3-yl)methanol involves cyclocondensation reactions between pyridine derivatives and imidazole precursors. This method leverages the reactivity of aldehyde or related functional groups on pyridine rings with nucleophilic imidazole intermediates to form the target compound. The hydroxymethyl group is typically introduced via reduction of an aldehyde intermediate or through direct functionalization during ring formation.

Detailed Preparation Methods

Cyclocondensation of Pyridine Derivatives with Imidazole Precursors

- The synthesis often starts with a pyridine derivative bearing an aldehyde group at the 3-position (pyridin-3-yl aldehyde).

- This aldehyde undergoes condensation with an imidazole precursor, such as 1H-imidazole or substituted imidazoles, under controlled conditions.

- The reaction is typically carried out in polar solvents like methanol or ethanol, sometimes under inert atmosphere to prevent oxidation.

- The intermediate imidazolyl-pyridinyl aldehyde is then reduced to the corresponding hydroxymethyl compound using reducing agents such as sodium borohydride (NaBH4).

Reduction of Imidazole-Containing Aldehydes

- Sodium borohydride is the most common reducing agent used to convert imidazole-carbaldehydes to their corresponding hydroxymethyl derivatives.

- Typical reaction conditions include:

- Temperature: 0 to 20 °C

- Reaction time: 1 to 3 hours

- Solvent: Methanol or methanol/dichloromethane mixtures

- Inert atmosphere (nitrogen) to avoid side reactions

- The reaction mixture is quenched with brine, and the product is purified by silica gel column chromatography using mixtures of methanol and dichloromethane or chloroform as eluents.

Example Data from Related Imidazole Methanol Syntheses

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 78 | 5–20 °C, 3 h, NaBH4 in MeOH | Reduction of 1H-imidazole-2-carbaldehyde; purified by silica gel chromatography |

| 51 | 20 °C, 1 h, NaBH4 in MeOH, inert atmosphere | Reduction of 2-imidazolecarboxyaldehyde; purified by silica gel chromatography |

| 45.2 | Room temp, 1 h, NaBH4 in MeOH/DCM | Similar reduction with washing and chromatographic purification |

These conditions and yields, although reported for closely related imidazole methanol compounds, provide a strong basis for the preparation of (1H-Imidazol-4-yl)(pyridin-3-yl)methanol due to structural similarity.

Multicomponent and Catalytic Methods for Imidazole Ring Construction

- Advanced synthetic routes involve multicomponent reactions combining aldehydes, ammonium acetate, and other nitrogen sources to build substituted imidazole rings.

- Catalysts such as fluorinated graphene oxide, CuFe2O4 nanoparticles, or Fe3O4@SiO2 nanocomposites have been employed to enhance reaction rates and yields.

- These methods allow for structural diversity and can be adapted to incorporate pyridine substituents at desired positions.

- Typical conditions include reflux in ethanol or water-ethanol mixtures, microwave irradiation, or solvent-free catalysis, with reaction times ranging from minutes to hours.

Industrial and Scale-Up Considerations

- For industrial synthesis, continuous flow reactors and automated systems are increasingly used to improve efficiency, reproducibility, and scalability.

- These systems allow precise control over reaction parameters such as temperature, mixing, and reaction time, which is critical for sensitive heterocyclic syntheses.

- Purification is often achieved by crystallization or chromatographic techniques adapted for large scale.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclocondensation + Reduction | Pyridin-3-yl aldehyde + imidazole + NaBH4 in MeOH | 45–78 | Common, straightforward, moderate to good yield |

| Multicomponent Catalytic Synthesis | Aldehydes + ammonium acetate + catalysts (e.g., CuFe2O4 NPs) | Variable (up to quantitative) | Allows structural diversity, catalyst reusable |

| Continuous Flow Industrial Synthesis | Automated flow reactors, controlled temp and mixing | High | Suitable for scale-up, improved reproducibility |

Research Findings and Notes

- The hydroxymethyl group in (1H-Imidazol-4-yl)(pyridin-3-yl)methanol enhances its reactivity and ability to form hydrogen bonds, which is important for its biological activity.

- The imidazole ring’s ability to coordinate metal ions and the pyridine ring’s π-π interactions are critical for its function in medicinal chemistry.

- The synthetic methods emphasize mild conditions to preserve the integrity of both heterocycles and to avoid side reactions.

- Purification by silica gel chromatography is standard, with eluents typically containing low percentages of methanol in dichloromethane or chloroform.

- The choice of reducing agent and reaction atmosphere (inert gas) significantly affects yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its dual-ring structure allows for interactions with multiple biological targets, enhancing its efficacy .

Industry: In the industrial sector, (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Features (Based on Analogues):

- Crystal Structure: The imidazole ring in (1H-Imidazol-4-yl)methanol adopts a planar geometry with bond lengths of 1.34–1.38 Å for C–N and 1.32–1.35 Å for C–C bonds .

- Hydrogen Bonding: In (1H-Imidazol-4-yl)methanol, intermolecular hydrogen bonds (N–H···O: 1.921 Å and O–H···N: 1.985 Å) stabilize the crystal lattice . The pyridin-3-yl group in the target compound may form similar or extended interactions due to its lone electron pairs.

Comparison with Structurally Similar Compounds

(1H-Imidazol-4-yl)methanol (C₄H₆N₂O)

- Molecular Structure: Contains a single imidazole ring with a hydroxymethyl substituent. Monoclinic crystal system (space group C2/c) with lattice parameters a = 13.9180 Å, b = 7.1980 Å, c = 11.6509 Å, and β = 125.249° .

- Hydrogen Bonding : Forms a 2D network via N–H···O and O–H···N interactions .

- Applications : Used in coordination chemistry for metal complexation (e.g., redox mediators in sensors) .

Comparison :

4-Amino-pyridin-3-yl-methanol

- Molecular Structure: Features a pyridine ring with hydroxymethyl and amino substituents.

- Synthesis : Prepared via reductive amination or substitution reactions, as seen in related pyridine derivatives .

- Applications : Pyridine derivatives are widely used in pharmaceuticals (e.g., as kinase inhibitors or antimicrobial agents) .

Comparison :

- The amino group in 4-amino-pyridin-3-yl-methanol provides stronger basicity compared to the imidazole ring in the target compound. This difference may influence solubility and binding affinity in biological systems.

(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Comparison :

- The pyrazole ring in this compound offers different electronic properties (e.g., weaker basicity) compared to the imidazole ring in the target compound. This may affect its reactivity in catalytic or medicinal applications.

Structural and Functional Data Table

Research Findings and Implications

- Coordination Chemistry: The dual heterocyclic system in (1H-Imidazol-4-yl)(pyridin-3-yl)methanol may enable chelation of transition metals (e.g., Cu²⁺ or Fe³⁺), similar to imidazole-based ligands .

- Crystallography: Refinement using SHELX software (e.g., SHELXL97) ensures high precision in structural determination, as seen in (1H-Imidazol-4-yl)methanol .

Q & A

Q. What are the key synthetic routes for (1H-Imidazol-4-yl)(pyridin-3-yl)methanol?

The compound can be synthesized via reductive amination or borohydride reduction of intermediate imines. For example, sodium borohydride in methanol at ambient temperature effectively reduces Schiff base precursors to yield the target alcohol . Slow evaporation of a 50% methanol/50% toluene solution is recommended for single-crystal growth, as demonstrated for structurally similar imidazole derivatives .

Q. How is the compound characterized spectroscopically?

- NMR : H NMR (400 MHz, CDOD) for analogous imidazole-pyridine hybrids shows peaks at δ 8.35 (s, imidazole H), 7.67 (pyridine H), and 5.27 (q, -CH(OH)-) .

- X-ray diffraction : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., Å, Å) are typical. Hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize the lattice .

Q. What are the primary applications in chemical research?

The compound serves as a ligand in coordination chemistry due to its imidazole and pyridine moieties, which bind transition metals (e.g., Fe, Cu). This is critical for designing enzyme-mimetic catalysts or redox-active complexes .

Advanced Research Questions

Q. How do hydrogen-bonding interactions affect crystallographic stability?

The crystal structure is stabilized by two key hydrogen bonds:

Q. What experimental strategies resolve contradictions in biological activity data?

- Dose-response studies : Test antimicrobial activity across concentrations (e.g., 1 µM–1 mM) to identify non-linear effects.

- Comparative assays : Use structurally related compounds (e.g., pyridin-2-yl vs. pyridin-3-yl analogs) to isolate moiety-specific effects .

- Crystallographic validation : Confirm active conformations via X-ray structures to rule out polymorphism-driven discrepancies .

Q. How can computational methods optimize metal-ligand binding studies?

- DFT calculations : Predict bond dissociation energies (BDEs) for metal complexes (e.g., M–N vs. M–N).

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide functionalization .

Methodological Notes

- Synthesis : Use inert atmospheres to prevent oxidation of the hydroxyl group.

- Crystallization : Slow evaporation at 4°C improves crystal quality for diffraction studies .

- Bioassays : Pair MIC (Minimum Inhibitory Concentration) tests with cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.